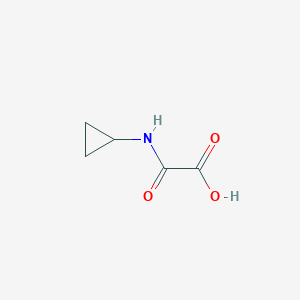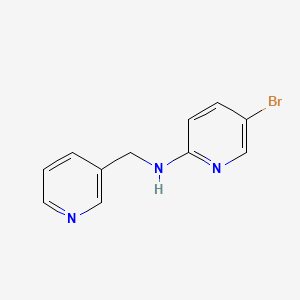
5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, also known as 5-Br-PMA, is an organic compound that has been used in a variety of scientific and medical research applications. This compound is a derivative of the pyridinamine class of compounds and has been used as a tool in various biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Spectroscopic and Optical Applications
5-Bromo-2-(trifluoromethyl)pyridine, a compound similar in structure to 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, has been extensively studied for its spectroscopic and optical properties. Through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, the molecule's structure was characterized. Notably, its non-linear optical (NLO) properties were determined, highlighting its potential in various optical applications. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also evaluated, suggesting a multifaceted role in scientific research (Vural & Kara, 2017).
Synthetic Chemistry and Drug Development
Pyridinesulfonamide derivatives, like 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, have wide applications in novel drug development. A study synthesized and researched the stereostructures of R- and S-isomers of a related compound, exploring their potential as PI3Kα kinase inhibitors and anticancer agents. This research emphasizes the importance of stereochemistry in the biological activity of these compounds, and it's a field where 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine could have significant relevance (Zhou et al., 2015).
Biological Activity and Therapeutic Applications
A related study on pyridine derivatives underscores the compound's potential in biological and therapeutic fields. The research involved synthesizing novel pyridine-based derivatives with potential as chiral dopants for liquid crystals. The compounds exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with certain derivatives showing pronounced effects against clot formation and bacterial strains. Such findings suggest that 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine could have similar significant biological activities (Ahmad et al., 2017).
Propriétés
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBGTZYELPBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




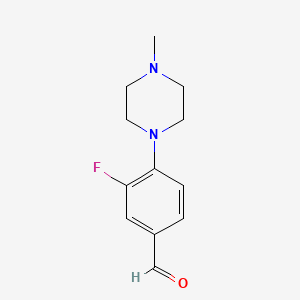
![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
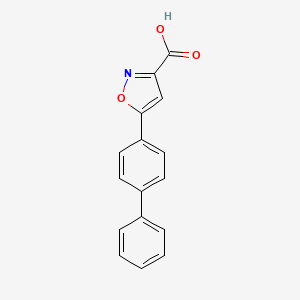
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)
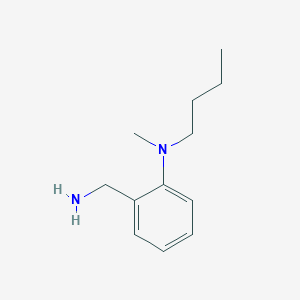

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)

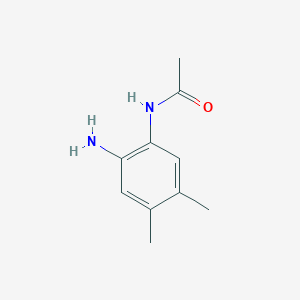
![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)
